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Validation Results and Comparison

A 2017 study developed and validated a Level A IVIVC for naproxen sodium 375 mg SR tablets (with slow,

medium, and fast release rates) against a marketed 500 mg immediate-release (IR) tablet [1] [2]. The table

below summarizes the key validation parameters as per FDA guidelines:

Validation
Type

Parameter
Prediction
Error (%)

FDA Criteria Outcome

Internal
Validation

Cmax (Average
Absolute PE)

< 15% ≤ 10% (Avg); ≤
15% (Individual)

Valid [2]

AUC (Average
Absolute PE)

< 15% ≤ 10% (Avg); ≤
15% (Individual)

Valid [2]

External
Validation

Cmax and AUC -- ≤ 10% Valid (Predicted curve
found identical to IR

tablets) [1] [2]

The core logical relationship and workflow for developing and validating a Level A IVIVC, as demonstrated

in the naproxen sodium study, can be summarized as follows:
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Start: Develop SR Formulations

In Vitro Dissolution

In Vivo Bioavailability

IVIVC Model Development
(Level A, Point-to-Point)

Internal Validation

External Validation

Application: Serve as BE Surrogate

Click to download full resolution via product page

Detailed Experimental Protocols

The validation data was generated through the following standardized experimental methods.

In Vitro Dissolution Protocol
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The objective was to characterize the drug release profiles from different formulations [2].

Apparatus: USP Apparatus II (Paddle).
Speed: 50 rpm.

Dissolution Medium: 900 mL of phosphate buffer, pH 7.4.
Test Formulations: Naproxen sodium 375 mg SR tablets (slow, medium, and fast release) and a

marketed 500 mg IR tablet.
Sampling Time Points: 0.0, 0.5, 1.0, 1.5, 2.0, 3.0, 4.0, 6.0, 8.0, 12.0, 18.0, and 24.0 hours.

Analysis: Samples were analyzed using UV spectroscopy at 332 nm.
Profile Comparison: Dissolution profiles were compared using the similarity factor (f2), where a

value between 50 and 100 indicates profile similarity [1] [2].

In Vivo Bioavailability Study Protocol

This study provided the pharmacokinetic data for correlation with in vitro release [2].

Design: A single-center, randomized, single-dose, open-label, 4-way crossover study.
Subjects: 6 healthy male subjects under fasting conditions.

Formulations Administered: The three SR tablets (slow, medium, fast) and the marketed IR tablet.
Washout Period: 7 days.

Blood Sampling: Pre-dose and at 0.5, 1.0, 1.5, 2.0, 2.5, 3.0, 3.5, 4.0, 4.5, 5.0, 5.5, 6.0, 8.0, 10.0,
12.0, 16.0, and 24.0 hours post-dose.

Bioanalysis: Plasma concentrations of naproxen were determined using a validated liquid
chromatography-tandem mass spectrometry (LC-MS/MS) method.

Pharmacokinetic Analysis: Parameters including Cmax and AUC were calculated using Phoenix
WinNonlin software.

Importance and Applications of a Validated IVIVC

For drug development professionals, a validated Level A IVIVC is a powerful tool that extends beyond

academic exercise. As concluded in the study, it can [1] [2]:

Act as a Surrogate for in vivo bioavailability studies.
Support Biowaivers for certain post-approval changes (as per SUPAC guidelines), reducing the

need for costly and time-consuming clinical studies.
Validate Dissolution Methods and assist in setting meaningful dissolution specifications.

Assist in Quality Control during scale-up and post-approval changes, helping to predict the in vivo
performance impact of variations in the manufacturing site or process.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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